![molecular formula C18H26BrN3O B4690208 N-(1-adamantylmethyl)-3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4690208.png)
N-(1-adamantylmethyl)-3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanamide
Overview
Description
N-(1-adamantylmethyl)-3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanamide, also known as AM-1248, is a synthetic cannabinoid that was first synthesized in 2008. It belongs to the class of compounds known as designer drugs, which are often created to mimic the effects of illegal drugs such as marijuana.
Mechanism of Action
N-(1-adamantylmethyl)-3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanamide binds to the CB1 and CB2 receptors in the endocannabinoid system, which are located in the brain and throughout the body. This binding activates a signaling pathway that leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, and appetite-stimulating properties. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-adamantylmethyl)-3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and standardized for research purposes. However, one limitation is that it is a designer drug, which means that its effects may not accurately reflect those of natural cannabinoids such as THC.
Future Directions
There are many potential future directions for research on N-(1-adamantylmethyl)-3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanamide and other synthetic cannabinoids. One area of interest is the development of new compounds that can selectively target specific receptors in the endocannabinoid system, which may lead to the development of more effective and safer drugs for the treatment of various diseases. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and behavior, which may have implications for public health and safety.
Scientific Research Applications
N-(1-adamantylmethyl)-3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanamide has been used in scientific research to study the endocannabinoid system, which is a complex network of receptors and neurotransmitters that are involved in many physiological processes, including pain, inflammation, and appetite regulation. It has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
properties
IUPAC Name |
N-(1-adamantylmethyl)-3-(4-bromo-3-methylpyrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrN3O/c1-12-16(19)10-22(21-12)3-2-17(23)20-11-18-7-13-4-14(8-18)6-15(5-13)9-18/h10,13-15H,2-9,11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIMPRLVANOKDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC(=O)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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